Llu-alpha -

Llu-alpha

Catalog Number: EVT-1574593
CAS Number:
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Llu-alpha, also known as LLU-alpha, is an endogenous natriuretic factor that plays a critical role in regulating blood pressure and fluid balance in the body. This compound is derived from the metabolism of α-tocopherol and has garnered attention for its potential therapeutic applications, particularly in cardiovascular health. Llu-alpha is classified as a biologically active substance, specifically a type of hormone that influences renal function and vascular dynamics.

Source

Llu-alpha is primarily synthesized from α-tocopherol, which is a form of vitamin E. The biosynthesis involves several enzymatic steps that convert α-tocopherol into its active metabolites. Research has shown that Llu-alpha can be found in various tissues, particularly those involved in lipid metabolism, such as the liver and kidneys .

Classification

Llu-alpha falls under the category of natriuretic peptides, which are hormones that induce natriuresis (the excretion of sodium through urine) and diuresis (increased urine production). These peptides are crucial for maintaining homeostasis in fluid balance and blood pressure regulation .

Synthesis Analysis

Methods

Technical Details

The synthesis typically begins with the condensation of trimethyl hydroquinone with linalool, catalyzed by n-toluenesulfonic acid or camphor-10-sulfonic acid. The resulting product undergoes acetylation using acetic anhydride, followed by ozonolysis and oxidation using Jones' reagent. This sequence allows for the formation of Llu-alpha while maintaining high selectivity and yield .

Molecular Structure Analysis

Structure

Llu-alpha features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of carbon, hydrogen, and oxygen atoms allows it to interact effectively with biological receptors.

Data

The molecular formula for Llu-alpha is C₂₃H₃₄O₄, and its structure includes a chroman ring typical of vitamin E derivatives. The stereochemistry is crucial for its biological function, as different isomers may exhibit varying levels of activity .

Chemical Reactions Analysis

Reactions

Llu-alpha participates in several biochemical reactions within the body, primarily related to its role as a natriuretic factor. It interacts with specific receptors in renal tissues to promote sodium excretion and diuresis.

Technical Details

The mechanism involves binding to particulate guanylate cyclase receptors, leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP). This signaling cascade results in relaxation of vascular smooth muscle and enhanced renal blood flow, promoting natriuresis .

Mechanism of Action

Process

The action of Llu-alpha begins when it binds to its receptor on target cells in the kidneys and blood vessels. This binding activates guanylate cyclase, increasing cGMP levels within the cells.

Data

In vivo studies have demonstrated that Llu-alpha administration leads to significant increases in urinary sodium excretion and decreases in blood pressure, supporting its role as a regulator of fluid balance .

Physical and Chemical Properties Analysis

Physical Properties

Llu-alpha is typically presented as a white crystalline solid at room temperature. Its melting point and solubility characteristics facilitate its use in various formulations.

Chemical Properties

Llu-alpha exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile includes interactions typical of phenolic compounds due to the presence of hydroxyl groups .

Applications

Scientific Uses

Llu-alpha has potential applications in several areas:

  • Cardiovascular Health: As a natural diuretic and vasodilator, it may be used to manage hypertension and fluid retention.
  • Research: Studies investigating the pathways involving Llu-alpha can provide insights into cardiovascular diseases and potential therapeutic targets.
  • Pharmaceutical Development: Given its biological activity, Llu-alpha derivatives are being explored for drug development aimed at treating conditions related to fluid imbalance and hypertension.
Introduction to LLU-alpha

Biochemical Characterization of LLU-alpha

LLU-alpha belongs to the carboxyethyl-hydroxychroman (CEHC) class of vitamin E metabolites. Its molecular structure (C~14~H~20~O~4~) features a chromanol ring system with a truncated, β-oxidized side chain terminating in a carboxylic acid group. This structural configuration confers both hydrophilic properties and enhanced antioxidant capacity compared to γ-tocopherol [5]. The metabolic pathway involves:

  • Cytochrome P450 (CYP4F2)-mediated ω-hydroxylation of γ-tocopherol's hydrophobic phytyl tail
  • Successive β-oxidation steps in peroxisomes and mitochondria
  • Formation of the terminal metabolite 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman (LLU-alpha/γ-CEHC) [5]

Table 1: Structural Comparison of γ-Tocopherol and LLU-alpha

Characteristicγ-TocopherolLLU-alpha (γ-CEHC)
Molecular Weight416.7 g/mol228.3 g/mol
Side Chain16-carbon phytyl (hydrophobic)3-carbon carboxyethyl (amphiphilic)
Water SolubilityLowHigh
Primary ClearanceHepatic/biliaryRenal
Plasma Half-lifeHours-daysMinutes-hours

The compound's biological activity is mediated through two principal mechanisms:

  • Natriuretic Action: LLU-alpha selectively inhibits the 70 pS K+ channel in the apical membrane of the thick ascending limb (TAL) of Henle's loop in nephrons. This inhibition reduces potassium recycling, diminishing the positive lumen potential required for paracellular sodium reabsorption, ultimately promoting sodium and water excretion [1] [4].
  • Antioxidant Function: The phenolic hydroxyl group on the chromanol ring enables efficient scavenging of reactive nitrogen species (RNS) and lipid peroxyl radicals. LLU-alpha demonstrates superior free radical quenching capacity compared to α-tocopherol and γ-tocopherol in chemiluminescence assays measuring iron-stimulated lipid peroxidation [3] [5].

Table 2: Functional Targets of LLU-alpha

Biological SystemMolecular TargetFunctional Consequence
Renal Tubule70 pS K+ channel (TAL)Reduced K+ recycling → Decreased Na+ reabsorption → Natriuresis
MitochondriaReactive nitrogen speciesProtection against lipid peroxidation and protein nitrosylation
Inflammatory Cells5-lipoxygenase (5-LOX) translocationInhibition of leukotriene synthesis
Heavy Metal TransportK+ channels (Tl+ uptake)Reduced thallium accumulation in renal medulla

Historical Context and Discovery in Gamma-Tocopherol Metabolism

The discovery of LLU-alpha emerged from three decades of research seeking the elusive "natriuretic hormone" responsible for extracellular fluid homeostasis. The investigative timeline reveals a fascinating scientific evolution:

  • 1961: de Wardener proposes existence of a "third factor" beyond glomerular filtration rate and aldosterone regulating sodium excretion [1]
  • Early 1990s: Research teams isolate sodium pump inhibitors from uremic urine, but natriuretic activity doesn't correlate with Na+/K+-ATPase inhibition [4]
  • 1995: Murray et al. report purification of three natriuretic factors (LLU-α, LLU-β1, LLU-γ) from human uremic urine using ultrafiltration (<3 kDa), gel filtration chromatography (G-25), and sequential HPLC. LLU-alpha was identified as an organic-soluble, low molecular weight compound inducing prolonged natriuresis in conscious rat models [4] [9]
  • 1996: Structural elucidation reveals LLU-alpha as 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman, identical to a known γ-tocopherol metabolite [1]
  • 2001: LLU-alpha demonstrated superior protection against metal nephrotoxicity compared to γ-tocopherol, expanding its pharmacological significance beyond natriuresis [3]

The isolation breakthrough came from processing over 5,000 liters of human uremic urine, yielding milligram quantities of pure LLU-alpha. Researchers observed significantly elevated levels in uremic patients (up to 10-fold higher than healthy controls), explaining its initial misidentification as a pathological "uremic toxin" rather than a physiological regulator [2] [4]. Total synthesis confirmed the structure and revealed that synthetic racemic LLU-alpha possessed identical biological activity to the natural (optically active) compound except for renal Tl+ clearance, suggesting stereospecific transport mechanisms [1] [3].

Research Significance in Antioxidant Pharmacology

LLU-alpha represents a compelling case study in metabolite pharmacology, demonstrating that vitamin E derivatives can exceed their precursors' bioactivity. Its research significance spans multiple domains:

  • Superior Antioxidant Profile: LLU-alpha outperforms α-tocopherol and γ-tocopherol in three key antioxidant assays:
  • Iron-stimulated lipid peroxidation (IC~50~ 50% lower than γ-tocopherol)
  • Luminol-amplified chemiluminescence (reactive species scavenging)
  • Lucigenin-amplified chemiluminescence (superoxide detection) [3]This enhanced activity stems from its optimized molecular geometry: the truncated side chain facilitates deeper membrane penetration while retaining redox-active chromanol ring orientation [5] [8].
  • Nephroprotective Applications: In rat models of metal nephrotoxicity, LLU-alpha pretreatment (10 mg/kg) reduced proteinuria by 60-75% following sodium dichromate or thallium sulfate exposure. Protection mechanisms are agent-specific:
  • For chromium: Purely antioxidant (no change in renal Cr accumulation)
  • For thallium: Dual antioxidant effect + enhanced Tl+ excretion via K+ channel inhibition [3]

  • Anti-Inflammatory Modulation: In hemodialysis patients, γ-tocopherol supplementation (which elevates LLU-alpha) significantly reduced C-reactive protein (CRP) from 4.4 to 2.1 mg/L (P<0.02) within 14 days. This effect was absent with α-tocopherol supplementation, suggesting LLU-alpha contributes to γ-tocopherol's immunomodulatory properties [2].

  • Therapeutic Potential: LLU-alpha's dual natriuretic/antioxidant functions position it uniquely for addressing oxidative stress in fluid-retentive states:

  • Heart failure (oxidative stress + sodium retention)
  • Cirrhosis (ascites + antioxidant depletion)
  • Chronic kidney disease (uremia + inflammation) [1] [2]

Table 3: Demonstrated Efficacy of LLU-alpha in Disease Models

Pathological ContextModel SystemObserved ProtectionPrimary Mechanism
Chromium NephrotoxicityRat (Na~2~Cr~2~O~7~)↓ Urinary protein 63%Reactive nitrogen species scavenging
Thallium NephrotoxicityRat (Tl~2~SO~4~)↓ Medullary Tl+ 45%; ↓ Proteinuria 71%K+ channel blockade + antioxidant
Uremic InflammationHemodialysis patients↓ CRP 53%Inhibition of 5-LOX/COX-2
HypertensionVolume-expanded rats↑ Sodium excretion 3-foldTAL Na+ reabsorption inhibition

The compound exemplifies the pharmacological potential of endogenous metabolites. Unlike synthetic drugs, LLU-alpha operates within established physiological pathways, potentially offering optimized biocompatibility. Current research explores structure-activity relationships among CEHC metabolites to develop analogues with enhanced tissue retention or target specificity [5] [8].

Properties

Product Name

Llu-alpha

IUPAC Name

3-[(2S)-6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl]propanoic acid

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)/t15-/m0/s1

InChI Key

VMJQLPNCUPGMNQ-HNNXBMFYSA-N

Synonyms

2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
3-(2,7,8-trimethyl-3,4-dihydro-2H-chromen-2-yl)propanoate
gamma-CEHC
LLU-alpha
S-LLU-alpha

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O

Isomeric SMILES

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.